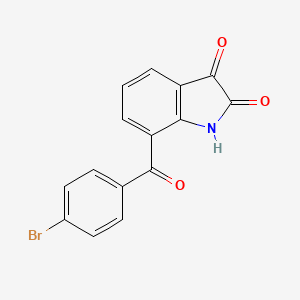
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione is a lipid compound that consists of an oleic acid chain at the sn-1 position and a linoleic acid chain at the sn-2 position, both bound to 3-chloropropane . This compound is known for its potential in various biochemical applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione can be synthesized through esterification reactions involving oleic acid and linoleic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fatty acid chains.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize the fatty acid chains.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
Substitution Products: Substitution reactions yield products where the chlorine atom is replaced by the nucleophile.
Oxidation Products: Oxidation reactions produce compounds with higher oxidation states, such as carboxylic acids.
Reduction Products: Reduction reactions result in compounds with lower oxidation states, such as alcohols.
Applications De Recherche Scientifique
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of (6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione involves its interaction with cellular membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability . Its reactivity, particularly the ability to undergo substitution reactions, allows it to modify membrane proteins and lipids, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
rac 1-Oleoyl-3-chloropropanediol: Similar structure but lacks the linoleic acid chain.
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol: Contains a linolenic acid chain instead of linoleic acid.
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione-d5: Deuterated version of the compound.
Uniqueness
This compound is unique due to its combination of oleic and linoleic acid chains, which confer distinct physical and chemical properties. This combination allows for specific interactions with biological membranes and makes it a valuable tool in biochemical research .
Propriétés
Numéro CAS |
1336935-03-5 |
|---|---|
Formule moléculaire |
C39H69ClO4 |
Poids moléculaire |
637.4 g/mol |
Nom IUPAC |
[3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18- |
Clé InChI |
LIBNDJOBAGMROQ-RQOIEFAZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)




